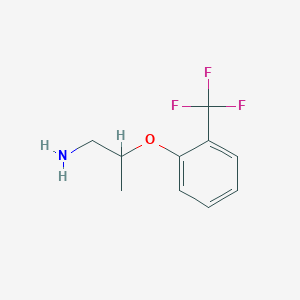
2-(2-Trifluoromethyl-phenoxy)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Trifluoromethyl-phenoxy)-propylamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propylamine chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Trifluoromethyl-phenoxy)-propylamine typically involves the reaction of 2-trifluoromethylphenol with propylamine under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve yield. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as distillation or crystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Trifluoromethyl-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the amine group.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Trifluoromethyl-phenoxy)-propylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized compounds .
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is used in the development of new pharmaceuticals and agrochemicals due to its ability to interact with biological targets .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including neurological disorders and cancers .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2-(2-Trifluoromethyl-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- 2-(2-Trifluoromethyl-phenoxy)-ethylamine
- 2-(2-Trifluoromethyl-phenoxy)-butylamine
- 2-(3-Trifluoromethyl-phenoxy)-propylamine
Comparison: Compared to its analogs, 2-(2-Trifluoromethyl-phenoxy)-propylamine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the trifluoromethyl group and the length of the alkyl chain play crucial roles in determining the compound’s properties and applications .
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-7(6-14)15-9-5-3-2-4-8(9)10(11,12)13/h2-5,7H,6,14H2,1H3 |
InChI Key |
YSQZVZRXQKRHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



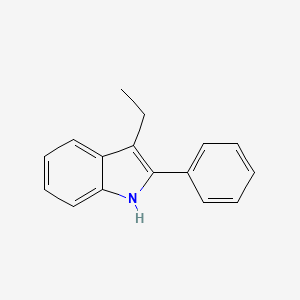
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
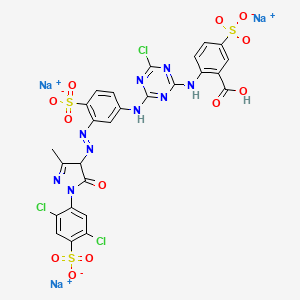
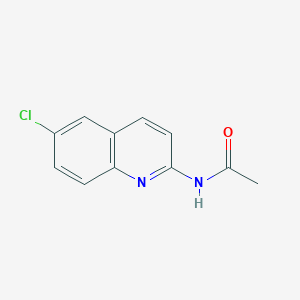
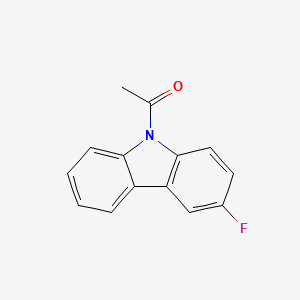
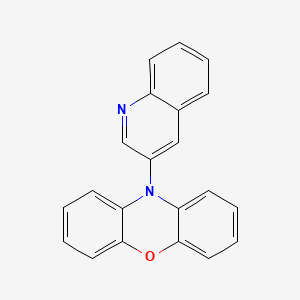

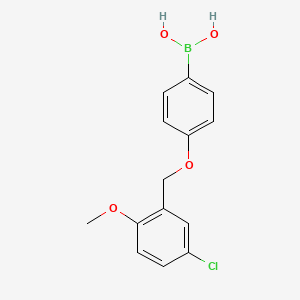
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
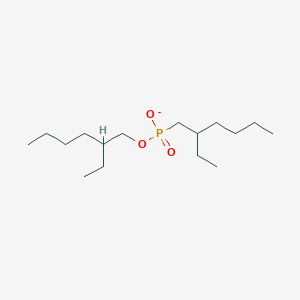
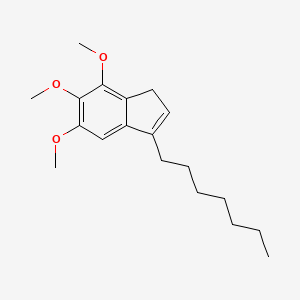
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
